4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline
Brand Name: Vulcanchem
CAS No.: 885277-78-1
VCID: VC3261424
InChI: InChI=1S/C15H10Cl2N2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3
SMILES: CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl
Molecular Formula: C15H10Cl2N2
Molecular Weight: 289.2 g/mol

4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline

CAS No.: 885277-78-1

Cat. No.: VC3261424

Molecular Formula: C15H10Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline - 885277-78-1

Specification

CAS No. 885277-78-1
Molecular Formula C15H10Cl2N2
Molecular Weight 289.2 g/mol
IUPAC Name 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline
Standard InChI InChI=1S/C15H10Cl2N2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3
Standard InChI Key JLRUACUTKLKJFI-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline features a quinazoline scaffold with specific substitution patterns that define its chemical identity. The core structure consists of a benzene ring fused with a pyrimidine ring, creating the characteristic quinazoline framework. Its molecular formula is C₁₅H₁₀Cl₂N₂, with a calculated molecular weight of 289.15900 g/mol .

The compound contains the following key structural elements:

  • A chlorine atom at the C-4 position of the quinazoline core

  • A 4-chlorophenyl substituent at the C-2 position

  • A methyl group at the C-5 position of the quinazoline ring

Chemical Identifiers and Registration

Table 1: Chemical Identifiers for 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline

Identifier TypeValue
Chemical Name (IUPAC)4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline
CAS Registry Number885277-78-1
Chinese Name4-氯-2-(4-氯苯基)-5-甲基喹唑啉
Molecular FormulaC₁₅H₁₀Cl₂N₂
Molecular Weight289.15900 g/mol

Physical and Chemical Properties

Chemical Reactivity

The reactivity of 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline is primarily determined by the electronic characteristics of the quinazoline core and its substituents. Several important aspects of its reactivity can be identified:

  • Enhanced reactivity of the C(4)-Cl bond due to the α-nitrogen effect, which makes this position significantly more electrophilic than other positions on the heterocyclic scaffold .

  • The C(4) position demonstrates heightened susceptibility to nucleophilic substitution reactions, presenting opportunities for selective functionalization.

  • In palladium-catalyzed cross-coupling reactions, the C(4)-Cl bond shows distinctive reactivity attributed to strong PdL₂d-xyHOMO-heterocycle π* LUMO interaction in the oxidative-addition step of catalytic cycles .

This reactivity profile, particularly the differential reactivity between the C(4)-Cl bond and other potential reaction sites, makes 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline a valuable synthetic intermediate for the preparation of more complex molecular structures.

Synthetic Approaches

Selective Functionalization Strategies

The search results highlight the differential reactivity of various positions in halogenated quinazolines, which is crucial for developing selective synthetic approaches to polysubstituted derivatives like 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline:

"The increased reactivity of the C(4)-Cl bond for quinazolines is attributed to the α-nitrogen effect, which makes this position more electrophilic than the other chlorinated or brominated positions on the heterocyclic scaffold. Additional activation of the C(4)-Cl position, which also relates to selectivity of cross-coupling in the case of bromo-substituted 4-chloroquinazolines is the consequence of strong PdL₂d-xyHOMO-heterocycle π* LUMO interaction in the oxidative-addition step."

This selective reactivity can be exploited in the synthesis of 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline through appropriate choice of precursors, reaction conditions, and catalytic systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline would be expected to show:

  • A singlet corresponding to the methyl group at C-5

  • Complex signals representing the aromatic protons of both the quinazoline core and the 4-chlorophenyl substituent

  • Characteristic coupling patterns reflective of the substitution pattern on the aromatic rings

In ¹³C NMR spectroscopy, distinctive signals would be anticipated for:

  • The carbon atoms of the quinazoline core, with characteristic shifts for the carbons bearing nitrogen atoms

  • The carbon atoms connected to chlorine substituents

  • The methyl carbon

  • The carbon atoms of the 4-chlorophenyl moiety

Infrared (IR) Spectroscopy

IR spectroscopic analysis would likely reveal:

  • Characteristic absorption bands for C=N stretching vibrations

  • C-Cl stretching vibrations

  • Aromatic C=C stretching vibrations

  • C-H stretching and bending vibrations for the methyl group and aromatic protons

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • A molecular ion peak corresponding to the molecular weight (289.16 m/z)

  • A distinctive isotope pattern reflecting the presence of two chlorine atoms

  • Fragment ions resulting from the loss of chlorine, methyl, or other groups

  • Characteristic fragmentation patterns of the quinazoline core

Biological Activities and Applications

Applications in Organic Synthesis

The distinctive reactivity profile of 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline positions it as a valuable intermediate in organic synthesis:

  • As a precursor for the synthesis of more complex quinazoline derivatives through selective functionalization at the C-4 position, exploiting the enhanced reactivity of the C(4)-Cl bond.

  • In the development of structure-activity relationship studies for quinazoline-based bioactive compounds.

  • As a building block for the construction of molecular libraries for drug discovery programs.

The search results indicate interest in "the relative reactivity of the C(4)-Cl and Csp2-I bonds" of polycarbo-substituted quinazolines , suggesting potential applications in selective cross-coupling methodologies and other synthetic transformations.

ParameterValue
CAS Number885277-78-1
Purity95+%
Package Size1g/bottle
Product CodeBD25927-1g
Lead Time30 days
Reference Price¥5850.00 per bottle

This commercial availability facilitates access to the compound for research purposes, including investigations of its chemical reactivity, biological activity, and potential applications in medicinal chemistry or materials science.

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